Cinnarizine D8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

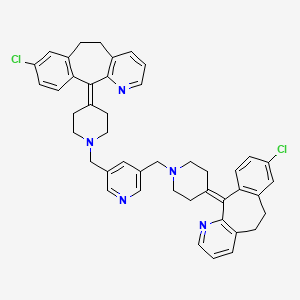

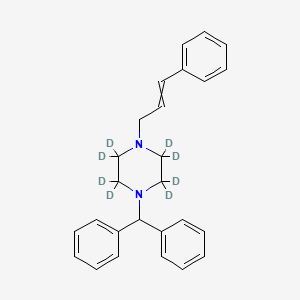

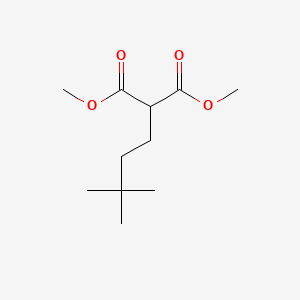

Cinnarizine D8 is a deuterium-labeled version of Cinnarizine . Cinnarizine is an antihistamine and a calcium channel blocker . It is used to treat balance disorders .

Molecular Structure Analysis

This compound has the molecular formula C26H20D8N2 . It’s a deuterium-labeled version of Cinnarizine, which means that it has the same structure as Cinnarizine but with certain hydrogen atoms replaced by deuterium .Physical And Chemical Properties Analysis

This compound is a white powder that is soluble in methanol . Its molecular weight is 368.51492 . More detailed physical and chemical properties could not be found.Applications De Recherche Scientifique

1. Potential Antipsychotic Effects

Cinnarizine has been identified to possess antipsychotic properties in animal models of psychosis. Its mechanism, involving moderate antagonistic properties at dopamine D2 receptors, aligns with that of many antipsychotic drugs. Notably, cinnarizine significantly counteracted locomotor effects induced by pharmacological models of psychosis, showing potential as an antipsychotic drug with an atypical profile (Dall’igna, Tort, Souza, & Lara, 2005).

2. Effects on Blood Viscosity and Circulation

Studies have demonstrated cinnarizine's efficacy in reducing blood viscosity in patients with peripheral obliterative arterial disease (POAD), leading to improved blood flow. This effect is believed to be due to increased red blood cell deformability, playing a significant role in POAD therapeutic approaches (Di Perri, Forconi, Guerrini, Pasini, Del Cippola, Rossi, & Angnusdei, 1979).

3. Modulation of Pain and Inflammation

Cinnarizine has shown effectiveness in animal models for reducing visceral nociception, inflammation, and gastric mucosal injury. Its action involves modulation of pain transmission likely via adenosine receptors and ATP-sensitive potassium channels, suggesting anti-inflammatory, antinociceptive, and gastric protective properties (Abdel-Salam, 2007).

4. Pharmacokinetics and Therapeutic Application

Cinnarizine's thermal behavior and decomposition kinetics under various conditions have been studied, providing essential insights for its formulation and therapeutic application. Understanding these properties is crucial for enhancing drug stability and efficacy (Mohamed & Attia, 2017).

5. Direct Actions on Vestibular Hair Cells

Research indicates that cinnarizine can directly affect vestibular type II hair cells, implicated in conditions like Meniere’s disease. As a blocker of L-type Ca2+ channels, it inhibits voltage-dependent Ca2+ currents in these cells, contributing to its therapeutic effects in vertigo (Arab, Düwel, Jüngling, Westhofen, & Lückhoff, 2004).

6. Inhibitory Actions on Labyrinthine Function

Studies have shown that cinnarizine reduces reactions to labyrinthine stimulation in normal subjects and relieves symptoms in patients with vertigo. This action is attributed to its inhibitory effects on vestibular sensory nuclei in the ear, emphasizing its role as an anti-vertigo agent (Philipszoon, 1962).

Mécanisme D'action

Target of Action

Cinnarizine D8, like its parent compound Cinnarizine, primarily targets L-type and T-type voltage-gated calcium channels . It also has been implicated in binding to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors .

Mode of Action

This compound inhibits contractions of vascular smooth muscle cells by blocking L-type and T-type voltage-gated calcium channels . This blockade interferes with the signal transmission between the vestibular apparatus of the inner ear and the vomiting center of the hypothalamus .

Biochemical Pathways

This compound, through its calcium channel blocking ability, inhibits the stimulation of the vestibular system . It also affects the polyol pathway, where it inhibits the enzyme aldose reductase . This enzyme converts glucose to sorbitol, and its inhibition is essential to prevent diabetic complications .

Pharmacokinetics

This compound is rapidly absorbed after oral administration, with a low bioavailability . It exhibits moderate permeability and is known to exhibit supersaturation and precipitation in fasted-state simulated intestinal fluid (FaSSIF), which can significantly impact its oral absorption .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of contractions of vascular smooth muscle cells and the interference with signal transmission in the central vestibular system . This results in the management of symptoms such as vertigo, tinnitus, nystagmus, nausea, and

Safety and Hazards

Safety data for Cinnarizine D8 suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Orientations Futures

While specific future directions for Cinnarizine D8 are not available, Cinnarizine, from which it is derived, is used for the management of labyrinthine disorder symptoms, including vertigo, tinnitus, nystagmus, nausea, and vomiting . Its combination with other nootropics, such as piracetam, has resulted in enhanced effects of boosting brain oxygen supply .

Propriétés

IUPAC Name |

1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-(3-phenylprop-2-enyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/i19D2,20D2,21D2,22D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERZBLKQOCDDDZ-HRSZNPPGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CC=CC2=CC=CC=C2)([2H])[2H])([2H])[2H])C(C3=CC=CC=C3)C4=CC=CC=C4)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50849628 |

Source

|

| Record name | 1-(Diphenylmethyl)-4-(3-phenylprop-2-en-1-yl)(~2~H_8_)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50849628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185242-27-6 |

Source

|

| Record name | 1-(Diphenylmethyl)-4-(3-phenylprop-2-en-1-yl)(~2~H_8_)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50849628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Arg-arg-arg-ala-asp-asp-ser-[asp]5](/img/structure/B589699.png)

![1,4-Diazacyclopropa[cd]pentalene](/img/structure/B589701.png)

![[(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-12-(2-methyloxiran-2-yl)-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate](/img/structure/B589711.png)

![4-[4-(Trifluoromethyl)phenyl]butanal](/img/structure/B589715.png)